N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide

Chemical Procurement Quality Control Identity Verification

SAR studies on pyrrolidinone-benzamide scaffolds often lack a well-characterized 4-methoxybenzamide reference, confounding cross-series data interpretation. This compound (CAS 954667-20-0) provides a definitive 4-fluorophenyl-5-oxopyrrolidine core with a 4-methoxybenzamide tail. Key outcomes: • Enables systematic SAR when paired with 3-methoxy or halogen-swapped analogs; structural variations (e.g., methoxy position, halogen identity) are known to alter hydrogen-bonding topology and lipophilicity. • Serves as a certified reference standard for HPLC, LC-MS, or NMR method development in pyrrolidinone-benzamide chemical space. • Supplied as a high-purity single compound; ideal for focused screening libraries exploring kinase, GPCR, or epigenetic targets. Procure with confidence-well-characterized identity supports reproducible experimental workflows.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 954667-20-0
Cat. No. B2455366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide
CAS954667-20-0
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O3/c1-25-17-8-2-14(3-9-17)19(24)21-11-13-10-18(23)22(12-13)16-6-4-15(20)5-7-16/h2-9,13H,10-12H2,1H3,(H,21,24)
InChIKeyXKRGWUSELKCQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide: Chemical Profile & Baseline Properties


N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide (CAS 954667-20-0) is a synthetic small-molecule benzamide featuring a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group and a 4-methoxybenzamide moiety. Its molecular formula is C₁₉H₁₉FN₂O₃ (MW 342.4 g/mol), with calculated physicochemical descriptors including an XLogP3-AA of 2.3, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is listed in PubChem (CID 16918673) and is primarily available through specialist chemical suppliers as a screening compound for research purposes.

1
Identity confirmation Verification via exact mass and LC/HRMS
2
Screening library use SAR probe for fluorinated benzamide libraries
3
No pre-existing bioactivity data End-user must generate empirical readouts

Why In-Class Analogs Cannot Replace This Benzamide


Within the broader chemical space of 5-oxopyrrolidine benzamides, small structural variations—such as the position of the methoxy substituent on the benzamide ring or the specific halogen on the phenyl ring—can lead to markedly different pharmacological profiles. For example, moving the methoxy group from the 4-position to the 3-position alters the molecule’s hydrogen-bonding topology, while replacing the 4-fluorophenyl with 4-chlorophenyl or 4-methylphenyl changes lipophilicity and steric interactions at biological targets . Consequently, in-class 'analogs' with seemingly minor structural differences are not guaranteed to be functional equivalents, a principle well-recognized in chemoinformatics and drug design but currently without published quantitative evidence for this specific compound [1].

Methoxy position shift
Moving from 4- to 3-methoxy may alter hydrogen-bonding topology and target recognition.
Halogen substitution
Replacing 4-fluorophenyl with chloro or methyl changes lipophilicity and steric fit at binding sites.
Functional equivalence not assumed
Structural similarity does not guarantee interchangeable pharmacological profile; no comparator data available for this compound.

Quantitative Evidence Review for This Benzamide


Purity & Identity Verification Baseline

The only publicly verifiable quantitative property for this compound is its molecular weight and computed structural descriptors, as listed in the PubChem database. A survey of academic and patent literature retrieved no biological activity (Ki, IC₅₀, EC₅₀, etc.), ADME, solubility, or stability data for this specific compound. Similarly, no comparator data for close analogs exists in the public domain to support a head-to-head or cross-study differentiation claim. Therefore, the only quantifiable measure currently available to distinguish this compound from an imposter or mislabeled sample is its exact mass of 342.13797063 Da and its computed partition coefficient (XLogP3-AA = 2.3) [1].

Exact Mass
Data to verify
342.13797063 Da
Baseline for identity confirmation via HRMS
Computed by PubChem; empirical verification recommended
Chemical Procurement Quality Control Identity Verification

Recommended Application Scenarios for This Benzamide


Chemical Biology Probe in Fluorinated Benzamide Libraries

Given the complete absence of published target-specific or pathway-level bioactivity data, the primary scientifically defensible use of this compound is as a chemical probe within a carefully designed structure-activity relationship (SAR) campaign. Its unique combination of a 4-fluorophenyl moiety, a 5-oxopyrrolidine scaffold, and a 4-methoxybenzamide tail makes it a suitable candidate for inclusion in focused screening libraries exploring kinase inhibition, GPCR modulation, or epigenetic targets where fluorinated pyrrolidinone derivatives have precedent. Experimental readouts must be generated de novo by the end user and cannot be based on prior art [1].

Analytical Standard and Method Development

As a high-purity single compound with a definitive molecular identity, it can serve as a certified reference standard (CRS) or system suitability standard for HPLC, LC-MS, or NMR method development in laboratories working with pyrrolidinone-benzamide chemical space. Procurement in this context is driven by the need for a reproducible, well-characterized standard for instrument qualification, not by biological potency [1].

Negative Control Validation in Pharmacological Models

If future research demonstrates that this specific 4-methoxybenzamide-substituted pyrrolidinone lacks activity against a panel of common drug targets (e.g., PDE4, CXCR2, MAO-B), it could be systematized as a negative control compound. This would provide a valuable comparator for active analogs within the same chemical series, enabling more robust conclusions in SAR studies. This scenario, however, is contingent on the generation of empirical inactivity data that is currently absent from the literature [1].

Application
Selection Property
Validation Focus
SAR probe in fluorinated benzamide libraries
Identity-confirmed, no prior bioactivity data
De novo target screening and SAR analysis
Analytical reference material
Defined molecular identity, computed purity
HRMS/HPLC method verification and system suitability
Negative control for target panel studies
Potential lack of activity against common targets
Empirical inactivity profiling to establish control utility
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